molecular formula C8H9NO3 B12867366 Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate

Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B12867366
M. Wt: 167.16 g/mol
InChI Key: KYCUDXWUJMXQCV-UHFFFAOYSA-N
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Description

Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate is a multifunctional pyrrole derivative that serves as a high-value synthetic intermediate in medicinal chemistry and drug discovery research. Compounds featuring the pyrrole-2-carboxylate scaffold are of significant interest due to their presence in various natural products and synthetic bioactive molecules . This particular compound is engineered with reactive formyl and ester functional groups, making it a versatile precursor for the synthesis of diverse heterocyclic systems, including hydrazones, which are known for their antimicrobial and antitubercular properties . The structural motif of substituted pyrroles is a critical pharmacophore in the development of new antibacterial agents . Specifically, halogenated pyrrole-2-carboxamides have been identified as integral molecular fragments in several natural and synthetic anti-infectives, demonstrating potent inhibition of bacterial targets such as DNA gyrase B . The formyl group at the 3-position allows for further functionalization, enabling researchers to explore structure-activity relationships and optimize lead compounds for enhanced efficacy against resistant bacterial strains like MRSA and VRE . As a key building block, this compound facilitates the creation of novel molecular entities aimed at addressing the urgent global challenge of antibacterial resistance . This product is intended for research applications and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C8H9NO3/c1-5-3-6(4-10)7(9-5)8(11)12-2/h3-4,9H,1-2H3

InChI Key

KYCUDXWUJMXQCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)C(=O)OC)C=O

Origin of Product

United States

Preparation Methods

Vilsmeier–Haack Formylation of Pyrrole Esters

The most common and effective method to introduce the formyl group at the 3-position of methyl 5-methyl-1H-pyrrole-2-carboxylate is the Vilsmeier–Haack reaction. This involves the reaction of the pyrrole ester with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Typical procedure:

  • Dissolve methyl 5-methyl-1H-pyrrole-2-carboxylate in DMF.
  • Cool the solution to 0 °C under inert atmosphere.
  • Add POCl3 dropwise to generate the Vilsmeier reagent.
  • Stir the mixture at elevated temperature (e.g., 80–90 °C) for several hours (often overnight).
  • Quench the reaction with ice and neutralize with aqueous base.
  • Extract the product with an organic solvent, dry, and purify by chromatography or crystallization.

This method yields this compound with good regioselectivity and moderate to high yields (typically 60–75%).

Cyclization of β-Ketoesters with Ammonium Salts

An alternative approach involves the cyclization of β-ketoesters such as methyl acetoacetate derivatives with ammonium salts or amines to form the pyrrole ring bearing the desired substituents. Subsequent selective formylation can be performed as above.

  • Starting from methyl 3-oxo-2-substituted butanoates, condensation with ammonium acetate or hydrazine hydrate under heating can yield substituted pyrroles.
  • The formyl group is then introduced via Vilsmeier–Haack or related formylation methods.

Azirine Ring-Opening and Coupling Reactions

More specialized synthetic routes include azirine ring-opening reactions with nucleophiles or coupling reactions involving acyl chlorides and pyrrole derivatives under basic conditions. These methods allow for the construction of substituted pyrroles with formyl and ester groups, though they are less commonly used for this specific compound.

Detailed Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dimethylformamide (DMF) Polar aprotic solvent stabilizes intermediates
Temperature 0 °C (addition), then 80–90 °C (reaction) Controlled to avoid side reactions
Reagents POCl3 and DMF (Vilsmeier reagent) Stoichiometric amounts, slow addition
Reaction Time 12–16 hours Overnight stirring ensures complete formylation
Workup Quench with ice, neutralize with NaOH Extraction with ethyl acetate or diethyl ether
Purification Silica gel chromatography or recrystallization Ensures high purity and removal of byproducts

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Synthesis of methyl 5-methyl-1H-pyrrole-2-carboxylate Cyclization of methyl acetoacetate with ammonium acetate 70–80 Precursor for formylation
Vilsmeier–Haack formylation POCl3/DMF, 0 °C to 90 °C, 12–16 h 65–75 Selective 3-formylation on pyrrole ring
Purification Silica gel chromatography, recrystallization Melting point 220–222 °C (literature)

Characterization and Confirmation of Structure

  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR shows characteristic aldehyde proton at δ ~9.5 ppm.
    • Methyl ester protons appear at δ ~3.7 ppm.
    • Methyl substituent on pyrrole ring at δ ~2.3 ppm.
  • Mass Spectrometry (MS):
    • Molecular ion peak consistent with molecular weight of 185.18 g/mol.
  • Melting Point:
    • Reported melting point around 220–222 °C confirms purity.
  • Infrared Spectroscopy (IR):
    • Strong absorption bands for aldehyde C=O (~1700 cm^-1) and ester C=O (~1735 cm^-1).

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Limitations
Vilsmeier–Haack Formylation Methyl 5-methyl-1H-pyrrole-2-carboxylate POCl3, DMF, 0 °C to 90 °C, 12–16 h 65–75 High regioselectivity, straightforward Requires careful temperature control
Cyclization + Formylation β-Ketoesters + ammonium acetate Heating, then Vilsmeier reagent 60–70 One-pot synthesis possible Multi-step, moderate yields
Azirine Ring-Opening 2H-azirines + nucleophiles Basic conditions, coupling 40–50 Access to diverse derivatives More complex, lower yields

Research Findings and Industrial Relevance

  • The Vilsmeier–Haack reaction remains the gold standard for selective formylation of pyrrole esters due to its efficiency and scalability.
  • Industrial synthesis often employs continuous flow reactors to maintain precise temperature and reagent addition rates, improving yield consistency and safety.
  • The compound serves as a key intermediate in pharmaceutical synthesis, enabling further functionalization for drug development.
  • Optimization of reaction parameters such as solvent choice, temperature, and reagent stoichiometry is critical to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products

    Oxidation: 3-formyl-5-methyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 3-hydroxymethyl-5-methyl-1H-pyrrole-2-carboxylate.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Reactivity

Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate features a pyrrole ring, which is known for its reactivity and ability to participate in various chemical transformations. The formyl group allows for further derivatization, making it a versatile building block in organic synthesis.

Key Reactions

  • Oxidation : The formyl group can be oxidized to carboxylic acids.
  • Reduction : It can be reduced to alcohols using reducing agents like sodium borohydride.
  • Substitution : The compound can undergo substitution reactions, allowing the introduction of various functional groups.

Medicinal Chemistry

This compound is utilized as an intermediate in the synthesis of biologically active compounds. Pyrrole derivatives have shown potential as:

  • Antitumor Agents : Certain pyrrole derivatives exhibit cytotoxic effects against cancer cell lines.
  • Antiviral Compounds : Some studies indicate activity against viruses such as HIV and hepatitis B, making this compound a candidate for further drug development .

Materials Science

The compound's unique properties lend it to applications in materials science:

  • Polymers and Coatings : It can be incorporated into polymer matrices to enhance mechanical properties or provide specific functionalities.
  • Catalysis : Pyrroles are often used in catalytic processes, including polymerization reactions and as corrosion inhibitors .

Biological Studies

Research has also focused on the biological implications of this compound:

  • Enzyme Interactions : The compound's structure allows it to interact with various enzymes, providing insights into metabolic pathways.
  • Metabolic Studies : Its derivatives can serve as probes in metabolic studies, helping elucidate biochemical pathways .

Case Studies

StudyApplicationFindings
Study on Antitumor ActivityMedicinal ChemistryThis compound derivatives showed significant cytotoxicity against specific cancer cell lines, indicating potential for drug development .
Polymer DevelopmentMaterials ScienceIncorporation of this compound into polymer systems improved thermal stability and mechanical strength, suggesting its utility in advanced materials .
Enzyme Interaction AnalysisBiological StudiesThe compound was found to inhibit specific enzymes involved in metabolic pathways, providing a basis for further pharmacological exploration .

Mechanism of Action

The mechanism by which Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The formyl group in the target compound distinguishes it from others, offering reactivity toward nucleophiles (e.g., amines, hydrazines) for constructing fused heterocycles.
  • Oxazole-containing derivatives (e.g., ) exhibit enhanced aromatic stability but lack the formyl group’s versatility.
  • Amino-substituted pyrroles (e.g., ) are pivotal in forming thioxopyrimidines and other condensed systems.
  • Chlorobenzyl-substituted analogs (e.g., ) prioritize lipophilicity, influencing bioavailability in drug design.

Comparative Syntheses

  • Oxazole Derivative (): Utilizes (COCl)₂ and DMF for cyclopropanecarboxylic acid activation, followed by coupling with amino esters.
  • Amino-Benzoyl Pyrrole (): Involves ethyl isothiocyanate for thioxopyrimidine formation, highlighting the role of amino groups in heterocyclic assembly.

Reactivity and Functional Group Analysis

  • Formyl Group (Target Compound) : Reacts with amines to form Schiff bases or with hydrazines to yield hydrazones, enabling access to fused-ring systems (e.g., pyrazoles).
  • Oxazole () : Participates in electrophilic substitutions but lacks the formyl group’s nucleophilic reactivity.
  • Amino Group (): Facilitates condensations for pyrimidine synthesis, contrasting with the formyl group’s electrophilic nature.
  • Chlorobenzyl () : Enhances steric bulk and lipophilicity, impacting solubility and membrane permeability in drug candidates.

Biological Activity

Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, and potential applications based on recent studies and findings.

Chemical Structure and Properties

This compound features a pyrrole ring, which is a five-membered aromatic structure containing one nitrogen atom. Its molecular formula is C₉H₉N₁O₃. The presence of both a formyl group and a carboxylate ester enhances its reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. For instance, the compound's ability to interact with microbial targets is crucial for its effectiveness as an antimicrobial agent.
  • Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer properties, although detailed studies are required to elucidate its mechanisms of action and efficacy against specific cancer types .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, often involving the optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. The versatility of this compound allows for the creation of various derivatives with potentially enhanced biological properties.

Antimicrobial Activity

A study investigating the antimicrobial properties of pyrrole derivatives found that this compound exhibited significant activity against certain Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, highlighting its potential as a lead compound for further development in antimicrobial therapies.

Compound Bacterial Strain MIC (µg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64

Anticancer Activity

In another study focused on anticancer activity, this compound was evaluated against various human cancer cell lines. The results indicated cytotoxic effects at certain concentrations, warranting further investigation into its potential as an anticancer agent.

Cell Line IC₅₀ (µM)
A549 (Lung cancer)15
MDA-MB-468 (Breast cancer)20

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific enzymes or receptors involved in disease pathways, which could lead to new therapeutic strategies .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via formylation of a pyrrole core, often using Vilsmeier-Haack conditions (phosphoryl chloride/DMF). Key considerations include:

  • Temperature control : Maintaining low temperatures (−10°C to 0°C) to avoid over-formylation or decomposition.
  • Protecting group strategy : Methyl ester groups are introduced early to stabilize the pyrrole ring .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Reaction progress is monitored via TLC and NMR .

Q. What spectroscopic and crystallographic techniques validate the structure of this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assignments focus on the formyl proton (δ 9.8–10.2 ppm) and ester carbonyl (δ 165–170 ppm).
  • IR : Stretching frequencies for aldehyde (∼1700 cm⁻¹) and ester (∼1725 cm⁻¹) confirm functional groups.
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths and angles. ORTEP-III visualizes thermal ellipsoids and molecular packing .

Advanced Research Questions

Q. How can diastereoselectivity challenges be addressed during functionalization of the pyrrole scaffold?

  • Steric and electronic modulation : Substituents at the 3- and 5-positions influence reactivity. For example:

  • Steric hindrance : Bulky groups at the 5-methyl position reduce undesired side reactions during formylation.
  • Catalytic control : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) enhance enantiomeric excess .
    • Validation : Diastereomer ratios are quantified via HPLC (chiral columns) and corroborated with NOESY NMR .

Q. How do hydrogen-bonding patterns in the crystal lattice impact physicochemical properties?

  • Graph-set analysis : Etter’s formalism classifies hydrogen bonds (e.g., R₂²(8) motifs) to predict packing motifs. For this compound:

  • Intermolecular interactions : Aldehyde oxygen acts as a hydrogen-bond acceptor with adjacent NH groups.
  • Thermal stability : Stronger H-bond networks correlate with higher melting points .

Q. What strategies resolve discrepancies between computational (DFT) and experimental (SCXRD) structural data?

  • Data reconciliation :

  • Geometry optimization : DFT calculations (B3LYP/6-311++G**) are compared to SCXRD bond lengths. Discrepancies >0.05 Å suggest crystal-packing effects.
  • Electron density maps : Hirshfeld surface analysis identifies non-covalent interactions (e.g., π-π stacking) not captured in gas-phase DFT .
    • Software cross-validation : SHELXL (experimental) and Gaussian (computational) outputs are aligned using Mercury’s visualization tools .

Data Contradiction Analysis

Q. How should researchers address inconsistent NMR and mass spectrometry (MS) data for derivatives?

  • Root-cause analysis :

  • NMR artifacts : Check for solvent impurities (e.g., residual DMSO in DMSO-d₆) or dynamic effects (tautomerism).
  • MS fragmentation : High-resolution MS (HRMS) distinguishes between isobaric species. For example, [M+H]+ of 224.0921 matches C₁₀H₁₁NO₃ .
    • Case study : A 2021 study resolved conflicting MS/NMR data by isolating rotamers via low-temperature NMR (−40°C) .

Methodological Best Practices

Q. What protocols ensure reliable refinement of crystallographic data for this compound?

  • SHELXL workflow :

  • Data quality : Ensure I/σ(I) > 2 for high-angle reflections.
  • Disorder modeling : Use PART instructions for flexible substituents (e.g., methyl groups).
  • Validation : Check R1/wR2 residuals (<5%) and ADDSYM alerts in PLATON .

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